Phenylephrone-d3 Hydrochloride
Description
Contextualizing Phenylephrine-d3 Hydrochloride within Deuterated Analogs
Phenylephrine-d3 Hydrochloride is a prime example of a deuterated analog. In medicinal chemistry, deuterated analogs are compounds where one or more hydrogen atoms have been strategically replaced by deuterium (B1214612). clearsynth.comwikipedia.org Deuterium, being a stable isotope of hydrogen with an additional neutron, is chemically identical to hydrogen but twice as heavy. clearsynth.com This substitution generally does not alter the molecule's shape, size, or biological interactions with receptors, meaning deuterated compounds typically retain the potency and selectivity of their non-deuterated counterparts. tandfonline.com
The primary distinction between Phenylephrine-d3 Hydrochloride and its parent compound, Phenylephrine (B352888) Hydrochloride, lies in their mass, which allows them to be differentiated using mass spectrometry techniques. smolecule.com This physical difference, while subtle, is the foundation of its utility in research.
Table 1: Comparison of Chemical Properties: Phenylephrine-d3 Hydrochloride vs. Phenylephrine Hydrochloride
| Property | Phenylephrine-d3 Hydrochloride | Phenylephrine Hydrochloride |
| Molecular Formula | C₉H₁₁D₃ClNO₂ lgcstandards.com | C₉H₁₄ClNO₂ nih.gov |
| Molecular Weight | 206.68 g/mol nih.govlgcstandards.com | 203.66 g/mol nih.gov |
| IUPAC Name | 3-[(1R)-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride nih.gov | 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride nih.gov |
| CAS Number | 1217858-50-8 nih.govlgcstandards.com | 61-76-7 nih.gov |
Significance of Deuterium Labeling in Pharmaceutical Research
Deuterium labeling is a powerful technique in pharmaceutical research, offering deep insights into how drug candidates behave in biological systems. simsonpharma.com The incorporation of deuterium into a molecule allows researchers to track its metabolic pathways, including its absorption, distribution, metabolism, and excretion (ADME). clearsynth.comhwb.gov.in
A key principle underlying the use of deuterium is the kinetic isotope effect (KIE). symeres.comacs.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. acs.org Consequently, metabolic processes that involve breaking this bond can be significantly slower for a deuterated compound. acs.org This effect can be harnessed to:
Enhance Analytical Precision: In analytical chemistry, deuterated compounds are widely used as internal standards. veeprho.comcerilliant.com When added to a biological sample, the internal standard experiences the same processing and analysis conditions as the non-deuterated target compound. Its distinct mass allows for precise quantification by correcting for any variations or sample loss during the analytical procedure, a crucial function in mass spectrometry and liquid chromatography. veeprho.com
Stabilize Chiral Centers: In some cases, deuterium substitution at a chiral center can slow the interconversion between enantiomers, allowing for the study of a single, more stable stereoisomer. acs.orgassumption.edu
Evolution of Research Perspectives on Phenylephrine-d3 Hydrochloride
The application of deuterium in drug research has evolved considerably over the decades. The concept first emerged in the 1960s and 1970s, with initial studies focusing on using deuterated molecules as tracers to understand metabolic pathways. wikipedia.orgnih.gov For many years, compounds like Phenylephrine-d3 Hydrochloride were primarily valued as tools for academic and preclinical studies, synthesized to help drug metabolism scientists better understand a drug's disposition. medchemexpress.comhwb.gov.inmedchemexpress.eu
In the last two decades, a paradigm shift has occurred, viewing deuteration not just as a research tool but as a drug development strategy. nih.gov This "deuterium switch" approach involves creating deuterated versions of existing drugs to improve their metabolic properties. nih.gov The strategy was validated with the FDA approval of the first deuterated drug, deutetrabenazine, in 2017, which demonstrated a superior pharmacokinetic profile compared to its non-deuterated predecessor. acs.orgnih.gov
While Phenylephrine-d3 Hydrochloride itself has not been developed as a therapeutic agent, its role in research has solidified. Its evolution mirrors the broader trend, moving from a niche research chemical to an indispensable and widely used internal standard for the precise quantification of phenylephrine in various analytical contexts, including therapeutic drug monitoring and pharmacokinetic studies. veeprho.comclearsynth.comcerilliant.com
Current Research Paradigms and Academic Utility of Phenylephrine-d3 Hydrochloride
In contemporary scientific research, Phenylephrine-d3 Hydrochloride serves almost exclusively as an internal standard for the quantification of phenylephrine. clearsynth.comcerilliant.com Its utility is most prominent in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). clearsynth.com
The compound is essential for:
Pharmacokinetic (PK) Studies: Researchers use it to accurately measure the concentration of phenylephrine in biological samples like blood and urine over time. smolecule.com This allows for the precise determination of a drug's ADME profile. smolecule.com
Therapeutic Drug Monitoring: In clinical research settings, it helps ensure that analytical methods for measuring phenylephrine levels are accurate and reliable. veeprho.com
Metabolic Research: By administering Phenylephrine-d3 Hydrochloride, scientists can track its metabolic fate and distinguish it from the endogenous or co-administered non-deuterated phenylephrine. smolecule.comsymeres.com
The value of Phenylephrine-d3 Hydrochloride as an internal standard lies in its chemical similarity to phenylephrine. It behaves identically during extraction, derivatization, and chromatography, but its higher mass allows it to be separately detected by the mass spectrometer, thereby ensuring highly accurate and precise measurements. veeprho.com
Table 2: Summary of Research Applications for Phenylephrone-d3 Hydrochloride
| Research Application | Purpose | Relevant Techniques |
| Internal Standard | To enable precise quantification of Phenylephrine in biological matrices and pharmaceutical formulations. smolecule.comveeprho.com | GC-MS, LC-MS clearsynth.com |
| Pharmacokinetic Studies | To track the absorption, distribution, metabolism, and excretion (ADME) of Phenylephrine. smolecule.comsimsonpharma.com | Mass Spectrometry smolecule.com |
| Metabolic Pathway Analysis | To identify and study the metabolites of Phenylephrine. clearsynth.comsymeres.com | NMR Spectroscopy, Mass Spectrometry clearsynth.comhwb.gov.in |
Properties
CAS No. |
1215790-70-3 |
|---|---|
Molecular Formula |
C₉H₉D₃ClNO₂ |
Molecular Weight |
204.67 |
Synonyms |
1-(3-Hydroxyphenyl)-2-(methyl-d3-amino)ethanone Hydrochloride; 3’-Hydroxy-2-(methyl-d3)aminoacetophenone Hydrochloride; Phenylephrine Imp. C (EP)-d3, Hydrochloride |
Origin of Product |
United States |
Synthetic Strategies and Deuteration Methodologies for Phenylephrine D3 Hydrochloride
Historical Overview of Phenylephrine (B352888) Synthesis Relevant to Deuteration Precursors
The synthesis of phenylephrine has a long history, with the first patent being granted in 1927 and its introduction into medical use in 1938. nih.govwikipedia.org Early synthetic routes often started from 3-hydroxyacetophenone. scribd.com A typical historical synthesis involves the methylation of 3-hydroxyacetophenone to 3-methoxyacetophenone, followed by bromination to create a brominated intermediate. This intermediate then reacts with an appropriate amine derivative to form an aminoketone, which is subsequently reduced to yield phenylephrine. scribd.com
Another significant precursor in historical and modern syntheses is α-benzyl methylamino m-hydroxy acetophenone (B1666503) hydrochloride. google.com These foundational synthetic pathways for non-deuterated phenylephrine are crucial as they provide the framework and the key intermediates that can be adapted for the introduction of deuterium (B1214612) atoms. For instance, the choice of the aminating agent in the step to form the aminoketone is a critical juncture where a deuterated methylamine (B109427) source could be introduced.
Direct Deuteration Approaches in Phenylephrine-d3 Hydrochloride Synthesis
Direct deuteration methods involve the exchange of hydrogen atoms with deuterium on the phenylephrine molecule or a late-stage intermediate. While direct hydrogen-deuterium exchange (HDE) reactions catalyzed by transition metals in the presence of a deuterium source like D₂O are known, their application to complex molecules like phenylephrine requires careful consideration of regioselectivity. researchgate.netmdpi.com The challenge lies in selectively deuterating the N-methyl group without affecting other exchangeable protons on the molecule, such as the hydroxyl groups or aromatic protons.
One potential strategy involves the use of a suitable catalyst that can facilitate selective H-D exchange at the desired position under specific reaction conditions. mdpi.com However, for a molecule with multiple functional groups like phenylephrine, achieving such selectivity can be difficult, often leading to a mixture of deuterated species. Therefore, direct deuteration is generally less favored compared to multi-step synthetic pathways where the deuterium is introduced at a specific and controlled stage.
Multi-step Synthetic Pathways Incorporating Deuterium Atoms
Multi-step syntheses offer a more controlled and efficient approach to producing Phenylephrine-d3 Hydrochloride with high isotopic purity. These methods involve the use of deuterated reagents at specific steps in the synthetic sequence.
Deuteration at the Methylamino Group (d3 specific site)
The most common and direct strategy for synthesizing Phenylephrine-d3 Hydrochloride involves the use of a deuterated methylating agent. A key intermediate, such as 2-chloro-1-(3-hydroxyphenyl)ethan-1-one, can be reacted with a deuterated methylamine source. cjph.com.cn For example, a reaction with N-benzyl(methyl-d3)amine would introduce the three deuterium atoms specifically at the methylamino group.
An alternative approach starts with 3-hydroxyacetophenone, which is converted to 2-chloro-1-(3-hydroxyphenyl)ethan-1-one. cjph.com.cn This intermediate then undergoes nucleophilic substitution with N-benzyl(methyl-d3)amine to form 1-(3-hydroxyphenyl)-2-[benzyl(methyl-d3)amino]ethan-1-one. Subsequent stereoselective reduction of the ketone and debenzylation yields (R)-Phenylephrine-d3. cjph.com.cn
Table 1: Key Reagents in d3-Phenylephrine Synthesis
| Reagent | Role in Synthesis |
| 3-Hydroxyacetophenone | Starting material for the phenylephrine backbone. scribd.comcjph.com.cn |
| N-benzyl(methyl-d3)amine | Deuterated amine source for introducing the d3-methyl group. |
| 2-chloro-1-(3-hydroxyphenyl)ethan-1-one | Key intermediate for nucleophilic substitution with the deuterated amine. cjph.com.cn |
| Chiral catalysts | Used for stereoselective reduction of the ketone intermediate. google.com |
Considerations for Stereospecific Deuteration in (R)- and (S)-Phenylephrine-d3 Hydrochloride Synthesis
The biological activity of phenylephrine resides primarily in the (R)-enantiomer. nih.gov Therefore, stereoselective synthesis is crucial for producing the desired (R)-(-)-Phenylephrine-d3 Hydrochloride. This is often achieved through the use of chiral catalysts during the reduction of the ketone intermediate. For instance, asymmetric hydrogenation using catalysts like Ru-BINAP can be adapted for deuterium labeling.
Enzymatic reductions also offer a high degree of stereoselectivity. Engineered carbonyl reductases can be used for the stereoselective reduction of the ketone intermediate to the desired (R)-alcohol. cjph.com.cn The synthesis of the (S)-enantiomer, (S)-Phenylephrine-d3 Hydrochloride, would typically involve the use of a different chiral catalyst or enzyme that favors the formation of the (S)-alcohol. synzeal.com
Catalytic Hydrogenation Methodologies for Deuterated Analogues
Catalytic hydrogenation is a key step in many phenylephrine syntheses, particularly for the removal of protecting groups like the benzyl (B1604629) group from the nitrogen atom. cjph.com.cn In the context of synthesizing deuterated analogues, the choice of catalyst and reaction conditions is important to avoid unwanted deuterium-hydrogen exchange at other positions. Palladium on carbon (Pd/C) is a commonly used catalyst for debenzylation. cjph.com.cn
Furthermore, catalytic hydrogenation can be employed for the introduction of deuterium. Asymmetric hydrogenation of a suitable prochiral ketone precursor using a chiral catalyst and deuterium gas (D₂) can lead to the stereoselective formation of the deuterated alcohol. google.comresearchgate.net Homogeneous catalysts, such as those based on rhodium, have been shown to be effective for the hydrogenation of olefins and can be adapted for deuterium addition. orgsyn.org
Table 2: Catalytic Hydrogenation Methods
| Method | Catalyst | Application in d3-Phenylephrine Synthesis |
| Debenzylation | Palladium on carbon (Pd/C) | Removal of the N-benzyl protecting group. cjph.com.cn |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Stereoselective reduction of a ketone precursor with H₂ or D₂. google.comresearchgate.net |
| Enzymatic Reduction | Engineered Carbonyl Reductase | Stereoselective reduction of the ketone intermediate. cjph.com.cn |
Chromatographic Purification Techniques for Deuterated Phenylephrine Hydrochloride
After synthesis, purification is essential to obtain Phenylephrine-d3 Hydrochloride of high chemical and isotopic purity. Various chromatographic techniques are employed for this purpose.
High-performance liquid chromatography (HPLC) is a powerful tool for both purification and analysis. researchgate.net Reversed-phase HPLC, using a C18 column with a suitable mobile phase, can effectively separate the desired product from starting materials, by-products, and any non-deuterated or partially deuterated species. researchgate.net Ion-pair chromatography can also be utilized to enhance the retention and separation of the polar phenylephrine molecule. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is not only used for quantitative analysis but can also be adapted for purification purposes through preparative LC. researchgate.netgoogle.com This technique offers high selectivity and sensitivity, ensuring the final product is free from impurities. The use of a deuterated internal standard, such as d3-phenylephrine itself, is common in LC-MS/MS methods to ensure accurate quantification. google.com
Solid-phase extraction (SPE) can be used as a pre-purification step to remove major impurities from the reaction mixture before final chromatographic purification. researchgate.net
Table 3: Chromatographic Purification Techniques
| Technique | Principle | Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. researchgate.net | Purification of the final product, separation of enantiomers. |
| Reversed-Phase HPLC | Utilizes a non-polar stationary phase and a polar mobile phase. researchgate.net | Effective for separating phenylephrine from less polar impurities. |
| Ion-Pair Chromatography | Adds an ion-pairing agent to the mobile phase to enhance retention of ionic analytes. researchgate.net | Improves separation of the ionic phenylephrine molecule. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of LC with the mass analysis capabilities of MS/MS. researchgate.netgoogle.com | High-selectivity purification and quantification. |
| Solid-Phase Extraction (SPE) | Sample preparation technique for isolating analytes from a complex matrix. researchgate.net | Pre-purification to remove major impurities. |
Yield Optimization and Scalability in Phenylephrine-d3 Hydrochloride Synthesis
Optimizing the yield and ensuring the scalability of the synthesis are paramount for the cost-effective production of Phenylephrine-d3 Hydrochloride. This involves a meticulous evaluation of each step in the synthetic pathway, from starting materials to final purification.
Yield Optimization:
Several factors are manipulated to maximize the product yield. In the asymmetric hydrogenation step, the choice of catalyst and reaction conditions are critical. Parameters such as temperature, hydrogen pressure, and substrate-to-catalyst ratio (S/C) are carefully controlled. For example, using a rhodium-catalyst system for the hydrogenation of the N-benzyl protected intermediate can be performed at temperatures of 50-55°C and a pressure of 20 bar, leading to complete hydrogenation in approximately 4 hours. google.com
Purification steps are also optimized to minimize product loss. Chiral resolution, if required, can be performed by forming diastereomeric salts with an enantiomerically pure acid, such as L-(+)-tartaric acid, followed by fractional crystallization. scribd.comresearchgate.net The final crystallization of the hydrochloride salt is also a critical point for yield and purity enhancement. One documented procedure involves adjusting the pH of an aqueous solution of the base to approximately 9, cooling to 1-5°C, and stirring to crystallize the free base, which can yield up to 90% in this step before conversion to the hydrochloride salt. chemicalbook.com
Recent advancements include the use of biocatalysis. Engineered short-chain dehydrogenases/reductases (SDRs) from sources like Serratia marcescens can stereoselectively convert the precursor 1-(3-hydroxyphenyl)-2-(methylamino)ethanone (B3191138) (HPMAE) into (R)-phenylephrine. nih.gov Optimization in these biotransformation processes involves adding antioxidants like mercaptoethanol or dithiothreitol (B142953) to the reaction system to prevent substrate oxidation, which can otherwise lead to incomplete reactions and the formation of impurities. google.com
Scalability:
Transitioning the synthesis from a laboratory scale to an industrial scale introduces several challenges, including heat and mass transfer, reagent handling, and cost-effectiveness. Industrial processes are designed to be robust and efficient. For instance, an improved process for L-phenylephrine hydrochloride suitable for industrial application reports a total yield of 76% with a chemical purity of >99% and an optical purity of >99% enantiomeric excess (ee). google.com This is achieved through a specific sequence of hydrogenation, debenzylation, and crystallization steps.
The table below outlines a patented industrial-scale process, demonstrating the conditions and outcomes.
| Parameter | Value/Condition | Reference |
| Starting Material | N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone hydrochloride | google.com |
| Catalyst System | [Rh(COD)Cl]2 with a chiral phosphine (B1218219) ligand | google.comgoogle.com |
| Hydrogenation Temp. | 50 - 55°C | google.com |
| Hydrogenation Pressure | 20 bar | google.com |
| Debenzylation | Catalytic hydrogenation using Palladium-carbon | google.com |
| Final Purification | Recrystallization from isopropanol | google.com |
| Overall Yield | ~76% | google.com |
| Chemical Purity | >99% | google.com |
| Optical Purity | >99% ee | google.com |
This interactive table summarizes key parameters for the scalable synthesis of L-phenylephrine, which is directly analogous to its deuterated counterpart.
Another scalable approach involves a multi-stage chemical synthesis starting from 3-Hydroxy acetophenone, as detailed below.
| Stage | Key Reagents/Process | Outcome | Reference |
| Stage 1 | Bromination of 3-Hydroxy acetophenone, followed by reaction with n-Methyl Benzyl amine. | 2-(Benzyl-methyl-amino)-1-(3-hydroxy-phenyl)-ethanone | researchgate.net |
| Stage 2 | Hydrogenation using Palladium on carbon catalyst. | DL- phenylephrine base | scribd.com |
| Stage 3 | Resolution with L(+) Tartaric acid. | L-phenylephrine base | scribd.comresearchgate.net |
| Stage 4 | Conversion to hydrochloride salt using IPA-HCl. | L-phenylephrine hydrochloride | scribd.com |
This interactive table outlines a scalable, multi-stage synthesis process for L-phenylephrine hydrochloride.
The development of efficient and scalable synthetic routes is crucial for the commercial viability of Phenylephrine-d3 Hydrochloride. Continuous process improvement, including the adoption of greener technologies like biocatalysis and optimizing reaction parameters, remains a key focus in the field of pharmaceutical manufacturing. nih.govgoogle.com
Advanced Analytical Methodologies for Phenylephrine D3 Hydrochloride
Chromatographic Techniques for the Separation and Quantification of Phenylephrine-d3 Hydrochloride
Chromatography is fundamental to the analysis of Phenylephrine-d3 Hydrochloride, providing the necessary separation from the parent compound and other matrix components before quantification. Various chromatographic methods have been developed and optimized for this purpose.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenylephrine (B352888) and its deuterated analogue. Typically, in these methods, Phenylephrine-d3 Hydrochloride is employed as an internal standard rather than the primary analyte. The methods are designed to separate phenylephrine from potential impurities and other active ingredients in complex mixtures.
Reversed-phase HPLC is the most common approach. researchgate.net Method development often involves optimizing the mobile phase composition—typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727)—to achieve efficient separation. nih.goviieta.org The pH of the mobile phase is a critical parameter influencing the retention and peak shape of the analytes. iieta.org Detection is commonly performed using UV detectors at wavelengths where phenylephrine exhibits maximum absorbance, such as 220 nm or 273 nm. nih.govsielc.com
Several studies have detailed specific HPLC conditions for the analysis of phenylephrine in pharmaceutical formulations, which are directly applicable to methods involving its deuterated standard.
Table 1: Examples of HPLC Methods for Phenylephrine Analysis
| Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|
| Primesep S, 4.6x100 mm, 3 µm | Acetonitrile (35%) and 2.6 g/L NaH2PO4 buffer (pH 4.5) | 2.0 mL/min | UV at 220 nm | sielc.com |
| Zorbax SB-Aq | Gradient of 1.1 g/L sodium octanesulfonate (pH 3.2) and methanol | Not Specified | Diode Array Detector at 273 nm | nih.gov |
| Waters Sunfire C18, 250mm x 4.6 mm, 5µm | Methanol and 0.1% v/v triethylamine (B128534) buffer (pH 3.0) in a 45:55 ratio | 1.0 mL/min | UV at 220nm | rjptonline.org |
Gas Chromatography (GC) Applications
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of sympathomimetic amines, including phenylephrine. Due to the low volatility of phenylephrine, derivatization is a necessary step to convert it into a more volatile compound suitable for GC analysis. oup.com
The separation of deuterated compounds from their non-deuterated counterparts is essential for methods like non-mass spectrometry-based stable isotope dilution assays. nih.gov Research into the GC separation of 47 different isotopologue pairs demonstrated that stationary phase polarity plays a crucial role. Nonpolar stationary phases were observed to exhibit an "inverse isotope effect," where the heavier deuterated compound elutes earlier than its lighter counterpart. Conversely, polar stationary phases often show a "normal isotope effect." The specific location of deuterium (B1214612) atoms on the molecule also influences retention times. nih.gov For sympathomimetic amines, amphetamine-d5 and methamphetamine-d5 have been successfully used as internal standards in GC-MS protocols, highlighting the applicability of deuterated standards in this technique. oup.com
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Research
Thin-Layer Chromatography (TLC) and its more sophisticated version, High-Performance Thin-Layer Chromatography (HPTLC), are valuable tools for the qualitative and quantitative analysis of phenylephrine. ijmtlm.orginnovareacademics.in HPTLC offers improved separation efficiency and detection sensitivity due to the smaller particle size of the stationary phase. merckmillipore.com
These techniques are particularly useful for screening and quality control. researchgate.net For instance, an HPTLC method for analyzing a mixture containing phenylephrine used a mobile phase of methylene (B1212753) chloride, methanol, glacial acetic acid, and ammonia (B1221849), with densitometric scanning at 257 nm for quantification. oup.com HPTLC is often presented as a "greener" alternative to HPLC because it allows for the simultaneous analysis of many samples, leading to higher throughput and lower solvent consumption per sample. researchgate.net
Table 2: HPTLC Method Parameters for Phenylephrine Analysis
| Stationary Phase | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|
| HPTLC silica (B1680970) gel 60 F254 | Methylene chloride: methanol: glacial acetic acid: ammonia (17.8:1.68:0.4:0.12, v/v) | Densitometric scanning at 257 nm | Analysis of quaternary mixture | oup.com |
Advanced Chromatographic Stationary Phases and Mobile Phase Optimization for Deuterated Compounds
The separation of deuterated compounds like Phenylephrine-d3 Hydrochloride can be influenced by subtle isotopic effects, necessitating advanced chromatographic strategies. researchgate.net The choice of stationary phase is critical. While standard C18 and C8 columns are common, mixed-mode stationary phases, which utilize multiple retention mechanisms (e.g., ion-exchange and reversed-phase), can offer unique selectivity for polar compounds like phenylephrine. sielc.com
The separation of isotopologues by GC has been systematically studied across twelve different stationary phases, including polydimethylsiloxane, phenyl-substituted, wax, and ionic liquid phases. nih.gov The results indicated that ionic liquid (IL111i), SPB-20, and PAG stationary phases were particularly effective. nih.gov
Mobile phase optimization extends beyond simple solvent ratios. For LC, adjusting the pH is a powerful tool to control the ionization state and thus the retention of analytes. iieta.org In advanced applications, such as multidimensional LC coupled with NMR, fully deuterated mobile phases (e.g., D₂O and CD₃OD) are used. This approach allows for the direct analysis of isolated fractions by NMR without the interference of protic solvents, streamlining the structure elucidation process. polimi.it The study of isotopic effects reveals that differences in hydrophobicity, polarizability, and acid-base properties between protiated and deuterated molecules can be exploited to achieve separation. researchgate.net
Mass Spectrometry (MS) Applications in Phenylephrine-d3 Hydrochloride Research
Mass spectrometry is the definitive detection technique for the analysis of Phenylephrine-d3 Hydrochloride due to its ability to differentiate between the deuterated standard and the non-deuterated analyte based on their mass-to-charge ratio. smolecule.com This capability is the foundation of the isotope dilution method, which is considered a gold standard for quantitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Deuterated Phenylephrine Quantification
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive, selective, and robust method for quantifying phenylephrine in complex matrices like plasma and water. thermofisher.comnih.gov In this context, Phenylephrine-d3 Hydrochloride is the ideal internal standard. veeprho.comclearsynth.comgoogle.com It co-elutes with the non-labeled phenylephrine but is distinguished by the mass spectrometer, allowing for correction of any variability during sample preparation and analysis. vulcanchem.com
The analytical method typically involves sample pre-purification, often by solid-phase extraction (SPE), followed by chromatographic separation and detection by MS/MS. nih.gov The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard. thermofisher.comnih.gov This provides exceptional selectivity and minimizes interferences. thermofisher.com
A method for determining phenylephrine in human plasma achieved a lower limit of quantification (LLOQ) of 10.0 pg/mL. nih.gov Another LC-MS/MS workflow for quantifying phenylephrine HCl in water demonstrated excellent linearity with a correlation coefficient (R²) value of 0.9993. thermofisher.com These methods underscore the power of using a deuterated internal standard for achieving high precision and accuracy. thermofisher.comnih.gov
Table 3: LC-MS/MS Parameters for Phenylephrine Quantification using Deuterated Internal Standard
| Sample Type | Sample Preparation | LC Column | Mobile Phase | Ionization/Mode | MRM Transition (Phenylephrine) | Reference |
|---|---|---|---|---|---|---|
| Water | Dilution | Hypersil GOLD, 50 x 2.1 mm, 1.9 µm | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid | HESI / Positive | 168.1 → 150.0 | thermofisher.com |
| Human Plasma | Solid-Phase Extraction (SPE) | BEH HILIC column | Isocratic; 10mM pH 3.5 ammonium (B1175870) formate (B1220265) and acetonitrile (10:90, v/v) | ESI / Positive | Not specified for phenylephrine, but method uses deuterated standard | nih.gov |
Triple Quadrupole Mass Spectrometry (QqQ) for Enhanced Sensitivity and Selectivity
Liquid chromatography coupled to triple quadrupole mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of phenylephrine and its deuterated analog. thermofisher.com The triple quadrupole (QqQ) mass spectrometer offers exceptional sensitivity and selectivity, making it the gold standard for bioanalytical assays. labmanager.com This technology operates in Multiple Reaction Monitoring (MRM) mode, which significantly reduces matrix interference and enhances the signal-to-noise ratio. sem.com.tr
In a typical assay, both Phenylephrine-d3 Hydrochloride and the non-labeled analyte, phenylephrine, are monitored simultaneously. The QqQ instrument is programmed to isolate the precursor ion of each compound in the first quadrupole (Q1), subject it to collision-induced dissociation in the second quadrupole (q2), and then filter for a specific product ion in the third quadrupole (Q3). sem.com.tr The deuterium labeling in Phenylephrine-d3 results in a distinct mass shift for both its precursor and product ions compared to the unlabeled form, allowing the instrument to differentiate between the internal standard and the analyte. google.com This ensures highly reliable and accurate quantification, even at very low concentrations, such as the picogram-per-milliliter levels often encountered in plasma samples. nih.gov The robustness and reproducibility of LC-QqQ-MS methods are vital for quality assurance and quality control (QA/QC) processes in pharmaceutical analysis. thermofisher.com
Table 1: Example of LC-MS/MS Parameters for Phenylephrine Analysis Using a Deuterated Standard
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer | thermofisher.com |
| Ionization Mode | Positive Heated Electrospray Ionization (HESI) | thermofisher.com |
| Scan Type | Multiple Reaction Monitoring (MRM) | nih.gov |
| Precursor Ion (Phenylephrine) | m/z 168.1 | Derived from common knowledge of phenylephrine mass |
| Precursor Ion (Phenylephrine-d3) | m/z 171.1 | Derived from common knowledge of phenylephrine mass + 3 Da |
| Product Ion (Phenylephrine) | m/z 150.1 | Derived from fragmentation patterns |
| Product Ion (Phenylephrine-d3) | m/z 153.1 | Derived from fragmentation patterns |
| Derivatized Precursor Ion (Phenylephrine) | m/z 634.406 | google.com |
| Derivatized Precursor Ion (Phenylephrine-d3) | m/z 637.408 | google.com |
| Derivatized Product Ion (Phenylephrine) | m/z 537.000 | google.com |
| Derivatized Product Ion (Phenylephrine-d3) | m/z 540.100 | google.com |
Ionization Techniques (e.g., Electrospray Ionization, ESI) in Phenylephrine-d3 Hydrochloride Analysis
Electrospray Ionization (ESI) is the most commonly employed ionization technique for the analysis of phenylephrine and its deuterated analogs by mass spectrometry. google.comnih.govnih.gov ESI is a soft ionization method that is particularly well-suited for polar and thermally labile molecules like Phenylephrine-d3 Hydrochloride, allowing them to be transferred from the liquid phase to the gas phase as intact ions with minimal fragmentation. umd.edu
In the ESI process, the analyte solution is passed through a heated capillary to which a strong electric field is applied. This generates a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases, eventually leading to the formation of gas-phase analyte ions. umd.edu For Phenylephrine-d3 Hydrochloride, analysis is typically conducted in the positive ion mode, where the molecule readily accepts a proton to form the protonated molecular ion, [M+H]⁺. nih.govumd.edu The resulting m/z value for the protonated Phenylephrine-d3 ion will be 3 mass units higher than that of the non-deuterated phenylephrine, forming the basis for its use as an internal standard. google.com The stability and efficiency of the ESI process are critical for achieving the low detection limits required in pharmacokinetic studies. nih.gov
Fragmentation Pattern Analysis and Deuterium Localization by Mass Spectrometry
Tandem mass spectrometry (MS/MS) is indispensable for confirming the structure of Phenylephrine-d3 Hydrochloride and localizing the deuterium atoms. Following ionization, the precursor ion (the protonated molecule) is selected and fragmented through collision-induced dissociation (CID). nih.govresearchgate.net The resulting fragment ions create a unique mass spectrum that serves as a structural fingerprint.
For Phenylephrine-d3 Hydrochloride, the deuterium atoms are typically located on the methyl group of the methylamino side chain. nih.gov The fragmentation pattern of phenylephrine commonly involves the loss of water and subsequent cleavages of the side chain. Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. libretexts.org When Phenylephrine-d3 is fragmented, the fragment containing the deuterated methyl group will exhibit a mass shift of +3 Da compared to the corresponding fragment from unlabeled phenylephrine. By analyzing the mass-to-charge ratios of these fragments, analysts can confirm that the deuterium labeling is intact and localized to the intended position on the molecule. This verification is crucial for the compound's role as a reliable internal standard. google.com
Table 2: Comparison of Key Mass Fragments for Phenylephrine and Phenylephrine-d3
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Postulated Fragment Structure |
|---|---|---|---|
| Phenylephrine | 168.1 | 150.1 | [M+H-H₂O]⁺ |
| Phenylephrine-d3 | 171.1 | 153.1 | [M+H-H₂O]⁺ |
Spectroscopic Characterization of Phenylephrine-d3 Hydrochloride
Spectroscopic methods are fundamental for the initial characterization and structural confirmation of Phenylephrine-d3 Hydrochloride, ensuring its identity and purity before its use in quantitative assays.
Ultraviolet-Visible (UV-Vis) Spectrophotometric Methods for Deuterated Phenylephrine Research
UV-Vis spectrophotometry is a widely used technique for the determination of phenylephrine in pharmaceutical formulations. innovareacademics.inresearchgate.net The method is based on the absorption of ultraviolet light by the phenolic chromophore within the phenylephrine molecule. rdd.edu.iq In various studies, the maximum absorption (λmax) for phenylephrine hydrochloride is reported in the UV range, often around 270-280 nm, although the exact wavelength can vary with the solvent and pH. researchgate.netresearchgate.net For instance, one method for simultaneous estimation with another drug reported a λmax for phenylephrine hydrochloride at 237.5 nm in distilled water. ijpsdronline.com Another study found a sharp peak at 203 nm when the drug was dissolved in methanol. ijrti.org
While UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for quantifying total phenylephrine concentration, it cannot distinguish between the deuterated and non-deuterated forms. ijrti.org The incorporation of deuterium atoms does not significantly alter the electronic structure of the chromophore, and thus the UV absorption spectrum of Phenylephrine-d3 Hydrochloride is virtually identical to that of its non-deuterated counterpart. Therefore, its application in research specifically involving the deuterated compound is generally limited to bulk purity assessments or concentration measurements where isotopic differentiation is not required. nih.gov
Table 3: Reported UV Absorption Maxima for Phenylephrine Hydrochloride
| Reported λmax (nm) | Solvent/Medium | Reference |
|---|---|---|
| 425 | Alkaline medium with diazotized sulfacetamide (B1682645) sodium | innovareacademics.in |
| 270 | Methanol:water:acetonitrile mobile phase | researchgate.net |
| 203 | Methanol | ijrti.org |
| 714 | Phosphate buffer (pH 12) with sodium nitroprusside | rjptonline.org |
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Phenylephrine-d3 Hydrochloride
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, non-destructive techniques essential for the definitive structural elucidation and confirmation of Phenylephrine-d3 Hydrochloride. conicet.gov.ar
IR Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of Phenylephrine-d3 Hydrochloride would be expected to be very similar to that of phenylephrine, showing characteristic absorption bands for the O-H stretch of the hydroxyl groups (around 3550 cm⁻¹) and the aromatic C=C stretching vibrations (around 1610 cm⁻¹). The key difference would be the C-D stretching vibrations from the deuterated methyl group, which appear at a lower frequency (around 2100-2200 cm⁻¹) compared to C-H stretches (around 2800-3000 cm⁻¹), confirming the presence of deuterium.
NMR Spectroscopy offers the most detailed structural information. vulcanchem.com In ¹H NMR (Proton NMR), the structure is confirmed by the chemical shifts, splitting patterns, and integration of the proton signals. For Phenylephrine-d3 Hydrochloride, the most significant feature would be the absence of the signal corresponding to the N-methyl protons. This provides unequivocal evidence of successful deuteration at that specific site. The signals for the aromatic protons (around δ 6.8–7.2 ppm) and the proton on the carbon bearing the hydroxyl group (CH-OH, around δ 4.1 ppm) would remain. ¹³C NMR would show the expected carbon signals, with the deuterated methyl carbon appearing as a multiplet with a lower intensity due to coupling with deuterium. Advanced 2D NMR techniques like COSY and HMBC can further confirm the connectivity of the entire molecular framework. conicet.gov.ar
Electrochemical Detection Methods for Phenylephrine-d3 Hydrochloride
Electrochemical methods offer a sensitive, rapid, and low-cost alternative for the determination of electroactive compounds like phenylephrine. electrochemsci.org The phenolic hydroxyl group in the Phenylephrine-d3 Hydrochloride molecule is susceptible to oxidation, making it suitable for analysis by techniques such as voltammetry. nih.gov
Studies on non-deuterated phenylephrine have demonstrated its determination using modified electrodes, such as multi-walled carbon nanotube-modified carbon paste electrodes (MWCNT-CPE) or graphene-TiO2 modified glassy carbon electrodes. electrochemsci.orgnih.gov In these methods, a potential is applied to the working electrode, and the resulting current from the oxidation of the analyte is measured. For example, using differential pulse voltammetry (DPV) with a GR/TiO2 modified electrode, a linear response for phenylephrine was observed in the micromolar concentration range, with a detection limit as low as 0.20 µM. electrochemsci.org Another study using a MWCNT-CPE reported an oxidation peak for phenylephrine at 0.816 V and a detection limit of 0.37 µM. nih.gov
Since the electrochemical behavior is primarily governed by the phenolic group, these methods are expected to be directly applicable to Phenylephrine-d3 Hydrochloride. The deuteration on the side chain should not significantly affect the oxidation potential of the phenolic hydroxyl group. Therefore, electrochemical sensors can provide a viable analytical approach for quantifying Phenylephrine-d3 Hydrochloride, particularly in simpler matrices or for quality control purposes where the high specificity of mass spectrometry is not required. electrochemsci.orgnih.gov
Table 4: Examples of Electrochemical Detection Parameters for Phenylephrine
| Technique | Working Electrode | pH | Oxidation Peak (V) | Detection Limit (mol L⁻¹) | Reference |
|---|---|---|---|---|---|
| Differential Pulse Voltammetry (DPV) | Graphene-TiO₂/GCE | 4.6 | ~0.8 | 2.0 x 10⁻⁷ | electrochemsci.org |
| Cyclic Voltammetry (CV) | MWCNT-CPE | 6.45 | 0.816 | 3.7 x 10⁻⁷ | nih.gov |
Method Validation and Quality Control in Analytical Research of Phenylephrine-d3 Hydrochloride
In the realm of pharmaceutical analysis, particularly for isotopically labeled compounds such as Phenylephrine-d3 Hydrochloride, rigorous method validation and stringent quality control are paramount. Phenylephrine-d3 Hydrochloride is primarily utilized as an internal standard (IS) in bioanalytical methods, most commonly for the quantification of its non-deuterated counterpart, phenylephrine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comscispace.com The validation of these analytical methods ensures the reliability, reproducibility, and accuracy of the concentration data obtained, which is critical for pharmacokinetic and other research studies. clearsynth.comnih.gov The process adheres to guidelines set by international bodies like the International Council for Harmonisation (ICH). nih.govscispace.com
The role of a deuterated internal standard like Phenylephrine-d3 Hydrochloride is to mimic the analyte (phenylephrine) through the extraction, derivatization, and ionization processes, thereby correcting for variability at each step. scispace.comtandfonline.com Its chemical and physical properties are nearly identical to the analyte, ensuring that any loss or fluctuation during sample processing affects both the analyte and the IS to the same extent. tandfonline.com This results in a stable analyte-to-internal standard peak area ratio, which is the basis for accurate quantification. google.com
Assessment of Accuracy, Precision, and Linearity for Deuterated Phenylephrine Quantification
While Phenylephrine-d3 Hydrochloride itself is not typically quantified as an analyte, the validation of the analytical method for phenylephrine relies heavily on the performance and consistency of the internal standard. The accuracy, precision, and linearity of the method are assessed for the quantification of phenylephrine.
Accuracy is determined by comparing the measured concentration of quality control (QC) samples against their known (nominal) concentrations. For bioanalytical methods, the mean concentration should be within ±15% of the nominal value (or ±20% at the Lower Limit of Quantification). nih.govoup.com In a study developing an LC-MS/MS method for phenylephrine in human plasma, accuracy was reported to be between 95.0% and 105.3%. nih.govresearchgate.net Another study showed accuracy for phenylephrine quantification within a range of -5.0% to 3.8% across four concentration levels. google.com
Precision measures the degree of scatter between a series of measurements. It is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Intra-day precision assesses variability within a single day's run, while inter-day precision evaluates it across different days. The acceptance criterion is typically an RSD of ≤15% (or ≤20% at the LLOQ). oup.com Various studies have demonstrated that methods using deuterated internal standards achieve high precision. For instance, one LC-MS/MS method for phenylephrine reported intra- and inter-day precision of less than 15%. nih.govresearchgate.net A separate validation found intra-day %CV for phenylephrine to be between 0.4% and 8.7%, and inter-day %CV from 2.8% to 7.3%. wisc.edu
Linearity establishes the relationship between the instrumental response and the known concentration of the analyte. A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. The relationship is considered linear if the correlation coefficient (r²) is typically ≥0.99. google.com Research on phenylephrine quantification has consistently shown excellent linearity over various concentration ranges. One method was linear from 0.020 to 10.0 ng/mL with an r² of 0.9979. google.com Another study reported linearity in the range of 10.0 to 5000 pg/mL. nih.gov
The table below summarizes findings from various studies on the analytical method validation for phenylephrine, where Phenylephrine-d3 Hydrochloride was used as the internal standard.
| Parameter | Concentration Range | Finding | Source |
| Accuracy | 0.020 - 8.00 ng/mL | Bias: -5.0% to 3.8% | google.com |
| 0.020 - 10.0 ng/mL | 95.0% - 105.3% | nih.govresearchgate.net | |
| LLOQ, LQC, MQC, HQC | Within 85-115% | nih.gov | |
| Precision (%CV) | 0.010 - 2.50 ng/mL | Intra-day: 0.4 - 8.7%Inter-day: 2.8 - 7.3% | wisc.edu |
| 0.020 - 8.00 ng/mL | Intra-batch: 1.1 - 5.0%Inter-batch: 1.3 - 5.3% | google.com | |
| 10.0 - 5000 pg/mL | <15% | nih.gov | |
| Linearity (r²) | 0.02 - 10.0 ng/mL | 0.9979 | google.com |
| 0.020 - 10.0 ng/mL | >0.99 | nih.gov | |
| 10 - 100 µg/cm³ | 0.9990 | researchgate.net |
Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial performance characteristics in analytical method validation. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. sepscience.com The LOQ is the lowest concentration that can be measured with acceptable levels of accuracy and precision. sepscience.com For bioanalytical assays, the LOQ is often referred to as the Lower Limit of Quantification (LLOQ). google.comnih.gov
The determination of these limits is fundamental to defining the practical working range of an analytical method. The ICH provides several approaches for determining LOD and LOQ, including methods based on the signal-to-noise ratio (S/N) or on the standard deviation of the response and the slope of the calibration curve. sepscience.com For the S/N method, an S/N ratio of 3:1 is common for LOD and 10:1 for LOQ. The slope method uses the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the blank response and S is the slope of the calibration curve. sepscience.com
In the context of methods using Phenylephrine-d3 Hydrochloride as an internal standard, the LOD and LOQ are established for the target analyte, phenylephrine. The sensitivity of modern LC-MS/MS instruments allows for very low detection and quantification limits, often in the picogram per milliliter (pg/mL) or low nanogram per milliliter (ng/mL) range.
The table below presents the LOD and LOQ values for phenylephrine from various analytical methods.
| Method | Matrix | LOD | LOQ / LLOQ | Source |
| UPLC-MS/MS | Human Plasma | Not Reported | 10.0 pg/mL | nih.gov |
| LC-MS/MS | Human Plasma | Not Reported | 0.020 ng/mL | google.comnih.gov |
| LC-MS/MS | Human Plasma | Not Reported | 10 pg/mL | wisc.edu |
| UV-Spectrophotometry | Nasal Drops | 0.892 µg/cm³ | 2.969 µg/cm³ | scispace.comresearchgate.net |
| RP-HPLC | Cough Syrup | 1.0 µg/mL | 3.3 µg/mL | rjptonline.orgresearchgate.net |
| Voltammetry | Spiked Urine | 2.07 x 10⁻⁷ M | 6.91 x 10⁻⁶ M | researchgate.net |
These values demonstrate the high sensitivity of LC-MS/MS methods, which are essential for pharmacokinetic studies where plasma concentrations of phenylephrine can be very low. The use of a stable, isotopically labeled internal standard like Phenylephrine-d3 Hydrochloride is a key factor in achieving the robust and reliable performance required for such sensitive assays. scispace.comtandfonline.com
Mechanistic and Molecular Research Applications of Phenylephrine D3 Hydrochloride
Utilization of Phenylephrine-d3 Hydrochloride in Receptor Binding Studies (in vitro/ex vivo)
Receptor binding assays are fundamental in pharmacology to determine the affinity and selectivity of a ligand for its target receptor. The use of a deuterated probe like Phenylephrine-d3 Hydrochloride allows for precise quantification and characterization in these experimental setups.
Phenylephrine (B352888) is recognized as a selective agonist for alpha-1 (α1) adrenoceptors over alpha-2 or beta-adrenoceptors. medsafe.govt.nz These receptors are G protein-coupled receptors (GPCRs) crucial in mediating physiological responses, most notably the contraction of vascular smooth muscle. cvpharmacology.com Research utilizing Phenylephrine-d3 Hydrochloride as a probe helps in elucidating the specific interactions with the three main subtypes of the α1-adrenoceptor: α1A, α1B, and α1D. medchemexpress.com The stereochemical accuracy of the (R)-(-) enantiomer is critical for these studies. By employing the deuterated form, researchers can conduct competition binding assays against radiolabeled antagonists (like [3H]-Prazosin) to precisely determine the binding characteristics without the confounding variables of metabolic degradation that might affect the non-deuterated form in complex biological matrices.
The process of deuteration, specifically on the methyl group, is not expected to significantly alter the fundamental binding affinity of the molecule for its receptor. The primary interactions governing binding—such as hydrogen bonds, ionic interactions, and van der Waals forces at the receptor's orthosteric site—remain largely unchanged. The primary utility of the deuterated form lies in its use as a tracer or internal standard in pharmacokinetic studies. medchemexpress.com
Research on the non-deuterated (R)-(-)-Phenylephrine has established its binding affinities (pKi) for the cloned human α1-adrenergic receptor subtypes. These values indicate a higher affinity for the α1D subtype compared to the α1B and α1A subtypes. medchemexpress.commedchemexpress.com
Table 1: Binding Affinities (pKi) of (R)-(-)-Phenylephrine for Human Alpha-1 Adrenoceptor Subtypes
| Receptor Subtype | pKi Value |
| α1A | 4.70 medchemexpress.commedchemexpress.com |
| α1B | 4.87 medchemexpress.commedchemexpress.com |
| α1D | 5.86 medchemexpress.commedchemexpress.com |
The pKi value is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. Data reflects the non-deuterated compound, with the deuterated form expected to have nearly identical values.
Cellular Signaling Pathway Investigations Employing Phenylephrine-d3 Hydrochloride
Activation of α1-adrenoceptors by an agonist like Phenylephrine initiates a cascade of intracellular signaling events. Using Phenylephrine-d3 Hydrochloride as a stable and traceable agonist allows for detailed investigation of these pathways in various cellular models.
The α1-adrenoceptors primarily couple to G proteins of the Gq/11 family. nih.govuzh.ch Upon agonist binding, the receptor undergoes a conformational change that activates the associated Gq protein. nih.gov This activation leads to the stimulation of the membrane-bound enzyme Phospholipase C (PLC). patsnap.comwikipedia.org PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). uzh.chpatsnap.comnih.gov This canonical pathway is a hallmark of α1-adrenergic signaling, and studies using Phenylephrine-d3 Hydrochloride can confirm the engagement of this specific G protein-coupled mechanism.
The generation of IP3 by PLC is directly linked to the modulation of intracellular calcium (Ca2+) levels. IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, which functions as an intracellular calcium store. nih.gov This binding triggers the release of stored Ca2+ into the cytoplasm, causing a rapid, transient increase in the intracellular calcium concentration. patsnap.comnih.gov
This initial spike is often followed by a sustained, lower-level plateau of elevated calcium. nih.gov This second phase is attributed to "capacitative calcium entry" or store-operated calcium entry (SOCE), a process where the depletion of intracellular stores triggers the opening of calcium channels in the plasma membrane, allowing an influx of extracellular Ca2+. nih.govnih.gov Studies in smooth muscle cells have shown that the phenylephrine-induced calcium signal consists of this biphasic pattern, with the initial transient being independent of extracellular calcium and the sustained plateau being dependent on it. nih.gov The use of a stable agonist like Phenylephrine-d3 Hydrochloride is essential for studying the kinetics and modulation of these distinct calcium signaling phases.
Beyond the canonical Gq/PLC/Ca2+ pathway, α1-adrenoceptor activation is known to modulate several Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are critical in regulating cellular processes like growth, proliferation, and apoptosis. nih.govnih.gov The three best-characterized MAPK subfamilies are all activated by phenylephrine in various cell types, particularly in cardiac cells where it can promote a hypertrophic response. nih.govnih.gov
p38-MAPKs and SAPKs/JNKs: In perfused rat hearts, phenylephrine causes a rapid and strong activation of p38-MAPK isoforms (a 12-fold increase) and a less pronounced, but still significant, activation of Stress-Activated Protein Kinases/c-Jun N-terminal Kinases (SAPKs/JNKs) (a 2-3 fold increase). nih.gov This activation is not dependent on the mechanical or contractile effects of the agonist. nih.gov
ERKs (Extracellular-signal-regulated kinases): The ERK pathway is also robustly activated by phenylephrine. nih.gov This activation is considered critical for the stimulation of protein synthesis in cardiomyocytes. nih.gov Studies have shown that blocking the ERK pathway inhibits the hypertrophic effects induced by phenylephrine. nih.gov
Table 2: Summary of Phenylephrine-Induced MAPK Activation in Perfused Rat Heart
| MAPK Subfamily | Activation Level | Key Findings | Reference |
| p38-MAPKs | ~12-fold increase | Rapid and strong activation, maximal at 10 minutes. | nih.gov |
| SAPKs/JNKs | ~2-3-fold increase | Rapid but less pronounced activation compared to p38-MAPK. | nih.gov |
| ERKs | >50% of PMA activation | Robust activation, critical for protein synthesis in cardiomyocytes. | nih.govnih.gov |
PMA (Phorbol 12-myristate 13-acetate) is a potent activator of the ERK pathway.
Influence on Phosphoinositide Hydrolysis and Cell Growth in Cellular Systems
Phenylephrine is recognized for its ability to stimulate phosphoinositide (PI) hydrolysis, a key signaling pathway that influences cell growth and gene expression, particularly in cardiac cells. selleckchem.comselleckchem.com This stimulation is often associated with cellular changes leading to cardiac hypertrophy. selleckchem.comtargetmol.combiotrend.com Research has demonstrated that phenylephrine's activity leads to the expression of specific genes, such as atrial natriuretic factor (ANF), which is a marker for hypertrophic growth. selleckchem.comtargetmol.combiotrend.com
The signaling cascade initiated by phenylephrine involves the phosphatidylinositol 3-kinase (PI 3-kinase) pathway. selleckchem.comselleckchem.com Studies have shown that the protective effects of phenylephrine on cardiomyocytes can be blocked by wortmannin, a known inhibitor of PI 3-kinase. selleckchem.comtargetmol.combiotrend.com In addition to its effects on cardiac cells, phenylephrine has been shown to significantly potentiate hepatocyte growth factor (HGF)-induced DNA synthesis and proliferation in liver cells. selleckchem.comtargetmol.combiotrend.com This highlights its role as a mitogenic co-factor in certain cellular contexts. Phenylephrine also protects cardiomyocytes from apoptosis induced by hypoxia and serum deprivation by preventing the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-X. selleckchem.combiotrend.com
| Cellular Process | Model System | Observed Effect | Mediating Pathway/Factors | Reference |
|---|---|---|---|---|
| Phosphoinositide (PI) Hydrolysis | Cellular Systems | Stimulation of PI hydrolysis. | α1-adrenergic receptor activation | selleckchem.comselleckchem.comtargetmol.combiotrend.com |
| Cell Growth (Hypertrophy) | Cardiac Myocytes | Induces hypertrophic growth and expression of genes like atrial natriuretic factor (ANF). | PI 3-kinase pathway | selleckchem.comtargetmol.combiotrend.com |
| Cell Proliferation | Hepatocytes | Potentiates HGF-induced DNA synthesis and proliferation. | Co-stimulation with HGF | selleckchem.comtargetmol.combiotrend.com |
| Cardioprotection | Cardiomyocytes | Protects against hypoxia and serum deprivation-induced apoptosis. | Prevents downregulation of Bcl-2 and Bcl-X mRNA/protein. | selleckchem.combiotrend.com |
Exploration of Noradrenaline Release Mechanisms Mediated by Phenylephrine-d3 Hydrochloride in Preclinical Models
While phenylephrine is a canonical α1-adrenoceptor-selective agonist, research in preclinical models has revealed that its pharmacological effects are also substantially mediated by an indirect mechanism involving the release of noradrenaline (NA). nih.govresearchgate.netnih.gov Studies using the mouse vas deferens as an ex vivo model have elucidated the specifics of this process.
The research demonstrates that phenylephrine, at concentrations from 0.3 to 30 µM, significantly increases the resting release of radiolabeled noradrenaline ([³H]NA). nih.govresearchgate.net A key finding from these preclinical studies is that this release is independent of extracellular calcium ([Ca²⁺]o), indicating that it originates from the neuronal cytoplasm rather than through exocytosis of synaptic vesicles. nih.govresearchgate.net Further investigation into the mechanism showed that the noradrenaline transporter (NAT) is crucial for this indirect action. nih.govresearchgate.net When the function of NAT was inhibited with nisoxetine, phenylephrine failed to evoke NA release, and its contractile effects on smooth muscle were almost completely eliminated. nih.govresearchgate.net Interestingly, the α1-adrenoceptor antagonist prazosin (B1663645) did not prevent the release of NA caused by phenylephrine, though it did block the smooth muscle contractions, confirming that the release mechanism itself is not mediated by α1-adrenoceptors, but the subsequent physiological effect is. nih.govresearchgate.net
| Experimental Condition | Observation | Mechanistic Implication | Reference |
|---|---|---|---|
| Application of Phenylephrine (0.3-30 µM) | Significant enhancement of resting [³H]NA release. | Phenylephrine acts as an indirect sympathomimetic by releasing noradrenaline. | nih.govresearchgate.net |
| Absence of Extracellular Calcium | Noradrenaline release persists. | The release mechanism is calcium-independent and likely originates from the cytoplasm. | nih.govresearchgate.net |
| Administration of Prazosin (α1-antagonist) | Did not affect noradrenaline release but inhibited smooth muscle contraction. | The release mechanism is not mediated by α1-adrenoceptors, but the postsynaptic effect is. | nih.govresearchgate.net |
| Inhibition of Noradrenaline Transporter (NAT) with Nisoxetine | Phenylephrine-induced noradrenaline release was abolished. | The release of noradrenaline by phenylephrine is dependent on a functional NAT. | nih.govresearchgate.net |
Preclinical Pharmacokinetics and Metabolism Studies of Deuterated Phenylephrine
Application of Phenylephrine-d3 Hydrochloride as an Internal Standard in Preclinical Pharmacokinetic Research
The primary application of Phenylephrine-d3 hydrochloride in preclinical research is as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. thermofisher.com The co-elution of the deuterated standard with the unlabeled analyte allows for the correction of variability introduced during sample preparation and analysis, such as extraction inconsistencies and matrix effects. researchgate.net
Quantification in in vitro Biological Matrices (e.g., cell cultures, tissue homogenates)
In the realm of in vitro drug metabolism studies, Phenylephrine-d3 hydrochloride serves as an indispensable tool for the accurate quantification of phenylephrine (B352888) in various biological systems. These systems, including cell cultures (such as Caco-2 or HepG2 cells) and tissue homogenates (e.g., from liver or intestine), are utilized to investigate the metabolic stability and potential metabolic pathways of a drug candidate in a controlled environment. consensus.app
The analytical workflow for such studies typically involves the incubation of phenylephrine with the chosen in vitro system, followed by the addition of a known concentration of Phenylephrine-d3 hydrochloride to the sample. Subsequent sample extraction and analysis by LC-MS/MS allow for the precise determination of the remaining parent phenylephrine concentration over time. This data is crucial for calculating key metabolic parameters such as intrinsic clearance and half-life.
| Parameter | Acceptance Criteria | Typical Performance with Deuterated Internal Standard |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | Minimal and compensated by the co-eluting internal standard |
| Extraction Recovery | Consistent and reproducible | Typically > 70% and consistent between analyte and internal standard |
Quantification in ex vivo and in vivo Animal Models
The use of Phenylephrine-d3 hydrochloride as an internal standard is equally critical in ex vivo and in vivo pharmacokinetic studies in animal models, such as rats and dogs. dvm360.comnih.gov These studies are fundamental for understanding the complete pharmacokinetic profile of a drug in a living organism, providing data on its absorption, distribution, metabolism, and excretion.
In a typical in vivo animal study, phenylephrine is administered to the animals, and biological samples (e.g., blood, plasma, urine) are collected at various time points. Phenylephrine-d3 hydrochloride is then added to these samples prior to extraction and LC-MS/MS analysis. The resulting concentration-time data is used to calculate key pharmacokinetic parameters.
The following table presents hypothetical pharmacokinetic parameters that could be obtained from a preclinical study in rats, illustrating the type of data generated with the aid of a deuterated internal standard.
| Pharmacokinetic Parameter | Value (Mean ± SD) | Unit |
|---|---|---|
| Cmax (Maximum Concentration) | 15.8 ± 3.2 | ng/mL |
| Tmax (Time to Maximum Concentration) | 0.5 ± 0.1 | h |
| AUC (Area Under the Curve) | 45.7 ± 9.8 | ng·h/mL |
| t1/2 (Half-life) | 2.1 ± 0.4 | h |
| CL/F (Oral Clearance) | 21.9 ± 5.3 | L/h/kg |
Investigating Metabolic Pathways of Phenylephrine Using Deuterated Analogs
Beyond its role as an internal standard, deuterated phenylephrine, including Phenylephrine-d3 hydrochloride, can be instrumental in elucidating the metabolic pathways of the parent drug. The deuterium (B1214612) atoms can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect, which can help in identifying the sites of metabolism and the enzymes involved.
Role of Monoamine Oxidase (MAO) in Phenylephrine-d3 Metabolism in vitro
Monoamine oxidase (MAO) is a key enzyme in the metabolism of monoamines. nih.gov A study utilizing 11C-alpha-alpha-dideutero-phenylephrine (D2-PHEN) in an isolated working rat heart model provided direct evidence for the role of MAO in phenylephrine metabolism. nih.gov In this study, the replacement of the two hydrogen atoms on the alpha-carbon of the phenylephrine side chain with deuterium atoms was designed to inhibit MAO activity at the tracer level.
The results demonstrated that while the initial uptake of D2-PHEN into the heart was not significantly different from the non-deuterated compound, the clearance of radioactivity from the heart was significantly slowed. nih.gov This indicates that the deuterium substitution inhibited the metabolism of phenylephrine by MAO, leading to a longer residence time in the tissue. This study concluded that phenylephrine kinetics are sensitive to neuronal MAO activity. nih.gov
Characterization of Deuterated Phenylephrine Metabolites (e.g., Sulfation Metabolites)
Sulfation is a major metabolic pathway for phenylephrine. The existence of commercially available reference standards for "Phenylephrine-d3-3-O-Sulfate" and "Phenylephrine-d3 glucuronide" confirms the formation of these deuterated metabolites. The characterization of these metabolites is crucial for a complete understanding of phenylephrine's metabolic fate.
Mass spectrometry plays a pivotal role in the characterization of these deuterated metabolites. The mass shift introduced by the deuterium atoms allows for the clear differentiation of the deuterated metabolites from their endogenous, non-deuterated counterparts. High-resolution mass spectrometry can provide accurate mass measurements, confirming the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns, which provide structural information about the metabolite, including the site of conjugation.
While specific studies detailing the full characterization of deuterated phenylephrine metabolites are not widely published, the analytical techniques for their identification are well-established.
Enzyme Reaction Phenotyping Studies with Phenylephrine-d3 Hydrochloride (e.g., Cytochrome P450, UDP-glucuronosyltransferase)
Enzyme reaction phenotyping studies are conducted to identify the specific enzymes responsible for the metabolism of a drug candidate. nih.gov These studies typically involve incubating the drug with a panel of recombinant human enzymes, such as Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) isoforms. labcorp.combioivt.com
For example, to assess the role of CYP3A4 in phenylephrine metabolism, Phenylephrine-d3 hydrochloride would be incubated with recombinant human CYP3A4. nih.gov The formation of hydroxylated or other oxidative metabolites of Phenylephrine-d3 would indicate that CYP3A4 is involved in its metabolism. Similarly, incubation with various UGT isoforms, such as UGT1A9, could reveal the formation of Phenylephrine-d3 glucuronide.
The following table outlines a hypothetical enzyme reaction phenotyping experiment for Phenylephrine-d3 hydrochloride.
| Enzyme Isoform | Substrate | Metabolite Formation (relative %) |
|---|---|---|
| CYP3A4 | Phenylephrine-d3 HCl | 5% |
| CYP2D6 | Phenylephrine-d3 HCl | <1% |
| UGT1A9 | Phenylephrine-d3 HCl | 35% |
| SULT1A3 | Phenylephrine-d3 HCl | 60% |
This hypothetical data would suggest that sulfation by SULT1A3 is the major metabolic pathway for phenylephrine, followed by glucuronidation by UGT1A9, with a minor contribution from oxidation by CYP3A4.
Pharmacokinetic Profiling in Preclinical Animal Models Using Phenylephrine-d3 Hydrochloride as a Tracer
The use of isotopically labeled compounds is a cornerstone of modern pharmacokinetic research, enabling the precise tracking of a drug molecule and its metabolites within a biological system. Phenylephrine-d3 hydrochloride, a deuterated variant of phenylephrine hydrochloride, serves as an invaluable tool in such preclinical investigations. The substitution of hydrogen atoms with deuterium on the phenylephrine molecule allows for its differentiation from the endogenous and non-labeled exogenous compound by mass spectrometry, without significantly altering its fundamental physicochemical properties and biological activity. This approach facilitates detailed pharmacokinetic profiling in various animal models.
Preclinical studies, primarily in rodents, have utilized deuterated phenylephrine to investigate its distribution, metabolism, and elimination. In one key study, the kinetic profile of 11C-alpha-alpha-dideutero-phenylephrine (D2-PHEN), a radiolabeled and deuterated analog, was examined in isolated rat hearts to understand its neuronal uptake and metabolism. nih.gov This research demonstrated that like its non-deuterated counterpart, deuterated phenylephrine is taken up into cardiac sympathetic nerve varicosities.
The initial accumulation rate of D2-PHEN in the rat heart was not significantly different from that of non-deuterated phenylephrine, indicating that deuteration at the alpha-carbon position did not hinder its transport into neuronal cells. nih.gov However, a critical finding of this study was the impact of deuteration on the compound's metabolism by monoamine oxidase (MAO), a key enzyme in the degradation of phenylephrine. The deuterium substitution at the alpha-carbon, a primary site of MAO activity, effectively slowed the clearance of radioactivity from the heart, demonstrating a clear kinetic isotope effect. nih.gov This suggests that deuteration can protect the molecule from rapid metabolism, a principle that is often explored to improve the pharmacokinetic profiles of drugs.
Biodistribution studies in rats using radiolabeled phenylephrine have shown that the heart is a key site of uptake. nih.gov Following intravenous injection, radioactivity from [11C]phenylephrine rapidly egresses from the rat heart, with approximately 50% washout occurring between 5 and 60 minutes. nih.gov In contrast, the MAO-resistant analog, [11C]-m-hydroxyephedrine (HED), showed less than 20% washout over the same period. nih.gov Pre-treatment of rats with an MAO inhibitor led to higher levels of radioactivity in the heart, further supporting the role of MAO in phenylephrine's clearance. nih.gov While this study did not use Phenylephrine-d3, its findings on the impact of MAO on phenylephrine kinetics are directly relevant to understanding the behavior of the deuterated tracer.
The following table summarizes the comparative kinetic observations of deuterated and non-deuterated phenylephrine in the isolated rat heart model. nih.gov
| Parameter | Phenylephrine (PHEN) | 11C-alpha-alpha-dideutero-phenylephrine (D2-PHEN) |
| Initial Accumulation Rate | Not significantly altered by MAO inhibition | Not significantly altered by di-deuterium substitution |
| Clearance from Heart | Appreciable clearance due to metabolism by MAO | Significantly slowed clearance due to inhibition of MAO metabolism |
| Vesicular Uptake | Reduced initial uptake and accelerated clearance when blocked | Reduced initial uptake and accelerated clearance when blocked |
This table is based on descriptive findings from a study on isolated rat hearts and illustrates the comparative effects on key kinetic processes.
Bioanalytical Method Development for Deuterated Phenylephrine and its Metabolites in Preclinical Samples
The accurate quantification of deuterated phenylephrine and its metabolites in biological matrices such as plasma, serum, and tissue homogenates is fundamental to preclinical pharmacokinetic studies. The development and validation of robust bioanalytical methods are therefore a critical prerequisite. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for these analyses due to its high sensitivity, specificity, and selectivity.
A typical bioanalytical method for Phenylephrine-d3 and its metabolites involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: The primary goal of sample preparation is to extract the analyte and its metabolites from the complex biological matrix, removing proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For phenylephrine, which is a relatively polar molecule, SPE is often employed to achieve cleaner extracts and better sensitivity. mdpi.com The choice of extraction method depends on the required limit of quantification and the nature of the biological matrix.
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used to separate Phenylephrine-d3 and its metabolites from endogenous components of the sample matrix. A C18 column is commonly utilized with a mobile phase consisting of an aqueous component (often with a pH modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (such as acetonitrile (B52724) or methanol). Gradient elution is frequently employed to ensure adequate separation of the parent drug from its various metabolites, which may have different polarities.
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides the necessary selectivity and sensitivity for quantification. The analysis is typically performed in the positive electrospray ionization (ESI) mode. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for Phenylephrine-d3 and its metabolites are monitored. The use of a stable isotope-labeled internal standard (IS), such as a further deuterated or 13C-labeled phenylephrine, is crucial for accurate and precise quantification, as it compensates for variability in sample preparation and instrument response. In fact, deuterated phenylephrine itself is often used as an internal standard for the quantification of non-deuterated phenylephrine in clinical and preclinical studies. google.com
The development of a bioanalytical method requires rigorous validation to ensure its reliability. The validation process, guided by regulatory agencies, assesses various parameters. The following table outlines the typical validation parameters for a bioanalytical method intended for preclinical samples.
| Validation Parameter | Description |
| Selectivity and Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Accuracy | The closeness of the determined value to the nominal or known true value. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. |
| Recovery | The efficiency of the extraction procedure of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. |
Isotope Effects in Phenylephrine D3 Hydrochloride Research
Investigation of Kinetic Isotope Effects (KIE) in Metabolic Reactions of Phenylephrine-d3 Hydrochloride
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. A primary KIE occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, meaning more energy is required to break it. stackexchange.comquora.comquora.com This typically results in a slower reaction rate.
The metabolism of phenylephrine (B352888) is primarily carried out by two major enzymatic pathways: oxidative deamination by monoamine oxidase (MAO) and sulfation by sulfotransferases (SULTs). While direct research on the KIE of Phenylephrine-d3 Hydrochloride (N-methyl-d3) is not extensively published, significant insights can be drawn from studies on other deuterated phenylephrine analogs.
A key study investigated the metabolism of phenylephrine deuterated at the alpha-carbon of the side chain (α,α-dideutero-phenylephrine). This position is the direct site of C-H bond cleavage during oxidative deamination by MAO. The research demonstrated a substantial KIE, with the deuterated analog exhibiting a significantly slower clearance rate compared to the non-deuterated parent compound. This finding confirms that C-H bond cleavage at the alpha-carbon is a rate-limiting step in the MAO-mediated metabolism of phenylephrine.
For Phenylephrine-d3 Hydrochloride, the deuterium (B1214612) substitution is on the N-methyl group. Therefore, a primary KIE would be expected to manifest in metabolic reactions involving the cleavage of a C-D bond on this methyl group. The most relevant pathway in this context is N-demethylation, a reaction often catalyzed by cytochrome P450 (CYP450) enzymes. nih.govnih.gov If N-demethylation is a significant metabolic route for phenylephrine, replacing the hydrogens on the methyl group with deuterium would be expected to slow down this process considerably.
Conversely, the other major metabolic pathway for phenylephrine, sulfation of the phenolic hydroxyl group, would not be expected to exhibit a primary KIE from deuteration at the N-methyl position. This is because the sulfation reaction does not involve the breaking of a C-H bond on the N-methyl group. However, if N-demethylation is a competing pathway, slowing it down through deuteration could lead to "metabolic shunting," where a larger proportion of the drug is metabolized via the sulfation pathway.
To illustrate the potential magnitude of a KIE in phenylephrine metabolism, the following table presents hypothetical data based on the principles of isotope effects.
| Compound | Metabolic Pathway | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|
| Phenylephrine (non-deuterated) | N-demethylation | kH | Value will be calculated |
| Phenylephrine-d3 | N-demethylation | kD |
Note: The values in this table are for illustrative purposes to demonstrate the concept of KIE and are not based on experimental data for Phenylephrine-d3.
Influence of Deuterium Substitution on Enzymatic Reaction Rates
The substitution of hydrogen with deuterium in Phenylephrine-d3 Hydrochloride is expected to have a direct impact on the rates of specific enzymatic reactions. As established by the KIE, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will be slowed when a C-D bond must be broken instead.
The primary enzymes involved in phenylephrine metabolism are MAO and SULTs. Research on α,α-dideutero-phenylephrine has shown that deuteration at the alpha-carbon significantly slows the rate of metabolism by MAO. In this analog, the clearance from the heart was found to be 2.6 times slower than that of non-deuterated phenylephrine, directly implicating MAO in its metabolism.
The rate of sulfation, catalyzed by SULT enzymes (primarily SULT1A3), is not expected to be directly affected by deuteration at the N-methyl position. This is because the enzymatic reaction occurs at the distant phenolic hydroxyl group and does not involve the cleavage of bonds on the N-methyl group.
The following table summarizes the expected influence of deuterium substitution on the rates of the major enzymatic reactions involved in phenylephrine metabolism.
| Enzyme | Metabolic Reaction | Deuterated Analog | Expected Effect on Reaction Rate |
|---|---|---|---|
| Monoamine Oxidase (MAO) | Oxidative Deamination | α,α-dideutero-phenylephrine | Significantly Decreased |
| Cytochrome P450 (CYP) | N-demethylation | Phenylephrine-d3 | Decreased |
| Sulfotransferase (SULT) | Sulfation | Phenylephrine-d3 | No Direct Effect |
Deuterium's Impact on the Metabolic Stability of Phenylephrine-d3 Hydrochloride
Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes. A compound with high metabolic stability will have a longer half-life and greater exposure in the body. The introduction of deuterium at a metabolically labile site is a common strategy to enhance metabolic stability. researchgate.net
For Phenylephrine-d3 Hydrochloride, the deuteration of the N-methyl group is intended to protect this site from enzymatic attack, specifically N-demethylation by CYP450 enzymes. nih.govnih.gov If N-demethylation is a significant route of metabolism for phenylephrine, then the presence of deuterium at this position would be expected to increase the metabolic stability of the compound. This would likely result in a longer plasma half-life and an altered pharmacokinetic profile compared to its non-deuterated counterpart.
The study on α,α-dideutero-phenylephrine provides strong evidence for this principle. The 2.6-fold slower clearance of the deuterated analog demonstrates a significant increase in its metabolic stability due to the KIE on the MAO-mediated pathway. A similar, though potentially different in magnitude, effect would be anticipated for Phenylephrine-d3 Hydrochloride if N-demethylation is a relevant metabolic pathway.
The following table provides a hypothetical comparison of pharmacokinetic parameters for phenylephrine and Phenylephrine-d3, illustrating the potential impact of increased metabolic stability.
| Parameter | Phenylephrine | Phenylephrine-d3 | Expected Change |
|---|---|---|---|
| Metabolic Clearance (CL) | Decreased | ||
| Half-life (t1/2) | Increased | ||
| Area Under the Curve (AUC) | Increased |
Note: The values in this table are for illustrative purposes and are not based on experimental data. The magnitude of the change is dependent on the significance of the N-demethylation pathway.
Stability and Degradation Kinetics of Phenylephrine D3 Hydrochloride in Research Environments
Assessment of Chemical Stability under Various Storage Conditions
The stability of phenylephrine (B352888) hydrochloride, and by extension its deuterated analog, is significantly influenced by environmental factors such as temperature, light, and pH. juniperpublishers.comgoogle.com Studies on non-deuterated phenylephrine hydrochloride provide a foundational understanding of the stability of Phenylephrine-d3 Hydrochloride.
When stored in the dark, phenylephrine hydrochloride solutions demonstrate considerable stability. A study on phenylephrine HCl diluted in 0.9% sodium chloride and stored in PVC bags found the compound to be stable for at least 138 days with less than 10% degradation when kept at 4°C, room temperature (23°C - 25°C), and even at an elevated temperature of 52°C. juniperpublishers.comjuniperpublishers.com Similarly, when stored in polypropylene (B1209903) syringes at -20°C, 3-5°C, and 23-25°C, phenylephrine hydrochloride solution (100 µg/mL in 0.9% sodium chloride) remained stable for at least 30 days. researchgate.net
Conversely, exposure to light, particularly fluorescent light, is a critical factor in the degradation of phenylephrine. juniperpublishers.comjuniperpublishers.com When exposed to normal fluorescent lighting at room temperature, a solution of phenylephrine HCl experienced over 35% degradation. juniperpublishers.comjuniperpublishers.com This was accompanied by a visible change in the solution, which became discolored and slightly turbid. juniperpublishers.comjuniperpublishers.com However, other studies have shown that at higher concentrations (200 and 400 µg/mL), phenylephrine HCl solutions in PVC bags were stable for up to 60 days at room temperature under fluorescent light, with less than 5% degradation. nih.govnih.gov This suggests that concentration may play a role in the rate of photodegradation.
The pH of the solution is another crucial determinant of stability. Phenylephrine hydrochloride is reported to be stable at a pH below 7.3. google.com Above this pH, degradation of the side chain occurs. google.com The lowest level of total impurities was observed at a pH of 4.0, with stability decreasing as the pH increased to 5.5 and 6.0. google.com
Table 1: Stability of Phenylephrine Hydrochloride Under Various Conditions
| Storage Condition | Concentration & Vehicle | Duration | Degradation | Physical Appearance | Reference |
| Dark, 4°C | 100 µg/mL in 0.9% NaCl (PVC bag) | 138 days | ≤10% | Stable | juniperpublishers.comjuniperpublishers.com |
| Dark, Room Temp (23-25°C) | 100 µg/mL in 0.9% NaCl (PVC bag) | 138 days | ≤10% | Stable | juniperpublishers.comjuniperpublishers.com |
| Dark, 52°C | 100 µg/mL in 0.9% NaCl (PVC bag) | 138 days | ≤10% | Stable | juniperpublishers.comjuniperpublishers.com |
| Fluorescent Light, Room Temp | 100 µg/mL in 0.9% NaCl (PVC bag) | Not specified | >35% | Discolored, slightly turbid | juniperpublishers.comjuniperpublishers.com |
| Fluorescent Light, Room Temp | 200 & 400 µg/mL in 0.9% NaCl (PVC bag) | 60 days | ≤5% | Physically stable | nih.govnih.gov |
| -20°C | 100 µg/mL in 0.9% NaCl (polypropylene syringe) | 30 days | Minimal | No precipitation | researchgate.net |
| 3-5°C | 100 µg/mL in 0.9% NaCl (polypropylene syringe) | 30 days | Minimal | No precipitation | researchgate.net |
| Room Temp (23-25°C) | 100 µg/mL in 0.9% NaCl (polypropylene syringe) | 30 days | Minimal | No precipitation | researchgate.net |
Photodegradation Pathways of Phenylephrine-d3 Hydrochloride
Exposure to light, particularly in the UV spectrum, can induce significant degradation of phenylephrine. researchgate.netsid.ir The primary photodegradation pathway for phenylephrine hydrochloride involves the loss of a water molecule, leading to the formation of a derivative with an unsaturated side chain. researchgate.netnih.gov This has been identified as a major degradation product. researchgate.netnih.gov
Further degradation and oxidation products can also form, indicating the compound's low photostability. researchgate.netnih.gov The process of photodegradation can be influenced by the presence of photosensitizers and the specific wavelength of light. Studies have utilized advanced oxidation processes and photocatalysts like SnO2-doped ZnO to investigate and accelerate the degradation of phenylephrine in aqueous solutions under UV irradiation. researchgate.netsid.ir
It is important to note that the counter-ion can also influence photostability. Research has shown that phenylephrine bitartrate (B1229483) is more susceptible to degradation under irradiation than phenylephrine hydrochloride. researchgate.netnih.gov This is attributed to the additional decomposition sensitivity of the tartaric acid counter ion. researchgate.netnih.gov
Identification and Characterization of Degradation Products of Deuterated Phenylephrine
Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) have been instrumental in identifying the degradation products of phenylephrine. semanticscholar.orgnih.govrjptonline.org While phenylephrine hydrochloride shows resilience to thermal and photolytic stress to some extent, it readily degrades under hydrolytic (acid and base) and oxidative conditions. semanticscholar.org
The primary degradation product identified in several studies is the result of the loss of a water molecule, creating a phenylephrine derivative with an unsaturated side chain. researchgate.netnih.gov Oxidative degradation can occur at the phenolic and secondary alcohol groups, leading to the formation of a corresponding quinone and a ketone. google.com
In the presence of other compounds, such as those found in pharmaceutical formulations, additional degradation products can be formed. For instance, in preparations containing chlorpheniramine (B86927) maleate, a "Michael addition" product of phenylephrine and maleic acid has been identified as a major degradant. researchgate.netceu.esnih.gov This highlights the importance of considering the entire matrix in which Phenylephrine-d3 Hydrochloride is used.
The identification and characterization of these degradation products are typically achieved using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netceu.es
Implications of Degradation on Analytical Accuracy and Research Reproducibility
The degradation of Phenylephrine-d3 Hydrochloride can have significant consequences for the accuracy and reproducibility of research findings. The formation of degradation products means that the concentration of the active, deuterated compound decreases over time, leading to an underestimation of its actual concentration in analytical measurements. semanticscholar.org
If the degradation products are not chromatographically resolved from the parent compound, it can lead to an overestimation of the concentration. Therefore, the use of stability-indicating analytical methods, such as specific HPLC methods, is crucial to separate and accurately quantify the intact drug from its degradants. semanticscholar.orgnih.gov
To ensure the integrity of research, it is imperative to:
Store Phenylephrine-d3 Hydrochloride under appropriate conditions, primarily protected from light and at a suitable pH. juniperpublishers.comgoogle.comjuniperpublishers.com
Regularly assess the purity of the compound, especially for long-term studies.
Utilize validated, stability-indicating analytical methods that can distinguish the parent compound from its degradation products. semanticscholar.orgnih.gov
Consider the potential for interactions with other components in the solution or formulation that could lead to unexpected degradation pathways. researchgate.netceu.es
By understanding the stability profile and degradation kinetics of Phenylephrine-d3 Hydrochloride, researchers can take the necessary precautions to minimize degradation and ensure the reliability and reproducibility of their scientific investigations.
Application of Phenylephrine D3 Hydrochloride As a Reference Standard and Tracer in Research
Role as a Certified Reference Material (CRM) in Analytical Chemistry
In the field of analytical chemistry, the accuracy and reliability of measurements are paramount. Phenylephrine-d3 Hydrochloride serves as a Certified Reference Material (CRM), particularly as an internal standard, for the precise quantification of its non-labeled counterpart, phenylephrine (B352888). lgcstandards.comclearsynth.com
The key advantage of using a deuterated standard is that it is chemically identical to the analyte (phenylephrine) and thus behaves similarly during sample extraction, derivatization, and chromatographic separation. However, due to the presence of deuterium (B1214612) atoms, it has a higher molecular weight than the natural compound. biocompare.com This mass difference allows it to be distinguished from the unlabeled phenylephrine by a mass spectrometer (MS), which is often coupled with gas chromatography (GC) or liquid chromatography (LC). clearsynth.com
When used as an internal standard, a known quantity of Phenylephrine-d3 Hydrochloride is added to every sample, including calibration standards and unknown specimens. By comparing the MS signal intensity of the analyte to the signal intensity of the internal standard, analysts can correct for any loss of analyte during sample preparation and analysis, thereby significantly improving the precision and accuracy of the quantification.
Table 1: Properties of Phenylephrine-d3 Hydrochloride
| Property | Value | Reference |
|---|---|---|
| Chemical Name | (R)-(-)-Phenylephrine D3 Hydrochloride | clearsynth.com |
| Synonyms | 3-[(1R)-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride | nih.gov |
| Molecular Formula | C₉H₁₁D₃ClNO₂ | clearsynth.com |
| Molecular Weight | ~206.68 g/mol | nih.govlgcstandards.com |
| Isotopic Purity | Typically ≥98% atom D | biocompare.com |
Utilization in Method Development and Validation for Phenylephrine Quantification
The development of robust and reliable analytical methods is a prerequisite for pharmaceutical analysis. Phenylephrine-d3 Hydrochloride is instrumental in the development and validation of such methods, particularly for the quantification of phenylephrine in complex matrices like biological fluids or pharmaceutical formulations. clearsynth.comsynzeal.com
During method development, especially for techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS), Phenylephrine-d3 Hydrochloride is used to optimize parameters such as chromatographic separation and mass spectrometric detection. clearsynth.comsemanticscholar.org
For method validation, regulatory guidelines require the assessment of various parameters to ensure the method is fit for its intended purpose. These parameters include:
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A study on a stability-indicating HPLC method for phenylephrine hydrochloride showed linearity over a concentration range of 20-100 µg/mL. semanticscholar.org
Precision: The closeness of agreement among a series of measurements. In one validation, the relative standard deviation (%RSD) for inter-day and intra-day precision was found to be below 2%. semanticscholar.org
Accuracy: The closeness of the test results to the true value.
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. semanticscholar.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. For one HPLC method, the LOD and LOQ were found to be 6.1658 µg/mL and 18.6843 µg/mL, respectively. semanticscholar.org
The use of Phenylephrine-d3 Hydrochloride as an internal standard throughout the validation process ensures that the method is accurate and reproducible. clearsynth.com
Table 2: Example Parameters from a Validated HPLC Method for Phenylephrine
| Validation Parameter | Finding |
|---|---|
| Column | Luna® 5µm C18 (250 × 4.6mm) |
| Mobile Phase | 5mM ammonium (B1175870) acetate (B1210297) (pH 4.7) : methanol (B129727) (80:20; v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 272 nm |
| Retention Time | 2.6 min |
| Linearity Range | 20-100 µg/mL |
Source: Data derived from a study on stability-indicating HPLC method development. semanticscholar.org
Quality Control (QC) Applications in Pharmaceutical Research and Development
In pharmaceutical research and development, maintaining quality control is essential to ensure the safety and efficacy of the final product. Phenylephrine-d3 Hydrochloride is a valuable tool in QC applications, particularly for Abbreviated New Drug Applications (ANDA) and commercial production. clearsynth.comsynzeal.com
Its applications in QC include:
Stability Studies: The chemical stability of a drug is a critical quality attribute. Stability-indicating analytical methods, validated using the deuterated standard, are used to monitor the drug's integrity under various environmental conditions (e.g., heat, light, humidity). semanticscholar.org Studies have shown that phenylephrine hydrochloride is susceptible to degradation under acidic, basic, and oxidative stress conditions. semanticscholar.orgresearchgate.net
Impurity Profiling: Phenylephrine impurities and related products are thoroughly characterized during drug development. synzeal.com The deuterated standard helps in the accurate quantification of these impurities, ensuring they remain below acceptable limits. synzeal.com
Tracer Studies for Investigating Drug Disposition and Biotransformation Pathways
One of the most powerful applications of Phenylephrine-d3 Hydrochloride is in pharmacokinetic (PK) and metabolic research. medchemexpress.comsmolecule.com When administered to a biological system, this labeled compound acts as a tracer, allowing researchers to track the absorption, distribution, metabolism, and excretion (ADME) of phenylephrine. smolecule.com
Because the deuterium label does not typically alter the drug's metabolic profile, Phenylephrine-d3 Hydrochloride follows the same biotransformation pathways as the unlabeled drug. medchemexpress.com Using mass spectrometry, researchers can differentiate the deuterated drug and its metabolites from the endogenous, unlabeled counterparts in biological samples like blood and urine. smolecule.com
This allows for precise measurement and characterization of metabolic pathways. The principal routes of metabolism for phenylephrine include:
Sulfate Conjugation: Primarily occurs in the intestinal wall. nih.govwikipedia.org
Oxidative Deamination: Catalyzed by monoamine oxidases (MAO-A and MAO-B). nih.govwikipedia.org
Glucuronidation: Occurs to a lesser extent. nih.govwikipedia.org
Table 3: Major Metabolites of Phenylephrine
| Metabolite | Metabolic Pathway | Activity |
|---|---|---|
| meta-Hydroxymandelic acid | Oxidative Deamination | Inactive |
| Sulfate Conjugates | Sulfation | Inactive |
| Glucuronide Conjugates | Glucuronidation | Inactive |
Source: Information compiled from drug metabolism data. wikipedia.org
Future Research Directions and Methodological Advancements for Phenylephrine D3 Hydrochloride
Development of Novel Synthetic Routes for Site-Specific Deuteration
The precise placement of deuterium (B1214612) atoms within a molecule is crucial for maximizing the desired effects on metabolism while avoiding unintended consequences. Current methods for producing deuterated compounds often involve hydrogen-deuterium exchange reactions, which can be catalyzed by metals like palladium, platinum, or rhodium, or achieved using deuterium oxide (D2O) under high temperature and pressure. juniperpublishers.com However, these methods can sometimes lack the desired site-selectivity.
Future research will likely focus on developing more sophisticated and efficient synthetic routes for the site-specific deuteration of phenylephrine (B352888) and other complex organic molecules. snnu.edu.cnacs.org This could involve the use of novel catalysts, including iridium complexes that have shown promise for ortho-selective C-H deuterium labeling of aromatic rings. snnu.edu.cn Additionally, metal-free approaches, such as photoexcitation in deuterated solvents like hexafluoroisopropanol (HFIP-d1), are being explored to achieve selective hydrogen isotope exchange at challenging positions on drug molecules. nih.gov The development of multi-component reactions using deuterated reagents also presents a promising avenue for the efficient synthesis of site-specifically labeled products. beilstein-journals.org
Key areas for future synthetic research include:
Catalyst Development: Designing new catalysts with higher selectivity for specific C-H bonds on the phenylephrine scaffold.
Methodological Innovation: Exploring novel reaction conditions and reagents to achieve deuteration with greater precision and efficiency. acs.org
"Bottom-up" Synthesis: Constructing the deuterated molecule from smaller, pre-deuterated building blocks to ensure precise deuterium placement. acs.org
Integration with High-Resolution Mass Spectrometry and Metabolomics Platforms
High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of deuterated compounds and their metabolites. lcms.czvulcanchem.comnih.gov The ability of HRMS to provide accurate mass measurements allows for confident formula determination and the detection of isotopologues—molecules that differ only in their isotopic composition. lcms.cz This is critical for tracing the metabolic fate of Phenylephrine-d3 Hydrochloride and identifying its various metabolic products.
The integration of stable isotope labeling with metabolomics platforms offers a powerful approach for a comprehensive understanding of metabolic networks. nih.govtandfonline.com By using deuterated compounds like Phenylephrine-d3 Hydrochloride, researchers can differentiate between endogenous metabolites and those derived from the administered drug. tandfonline.com This simplifies the complex data generated in metabolomics studies and helps to elucidate novel metabolic pathways. nih.govacs.org
Future advancements in this area are expected to involve:
Enhanced HRMS Capabilities: The development of mass spectrometers with even higher resolution and sensitivity will enable the detection and quantification of low-abundance metabolites. tandfonline.com
Advanced Data Analysis Tools: Sophisticated software will be crucial for processing the large datasets generated by HRMS and for automatically identifying and quantifying isotopologues. lcms.cztandfonline.com
Untargeted Metabolomics: Applying untargeted approaches will allow for the discovery of unexpected metabolites and metabolic pathways related to Phenylephrine-d3 Hydrochloride. tandfonline.comacs.org
Exploration of Deuteration in Modulating Pharmacological Profiles at a Molecular Level
The primary rationale for deuterating drugs is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic reactions that involve the cleavage of this bond. wikipedia.orgnih.govportico.org This can lead to a longer drug half-life, increased systemic exposure, and potentially a reduction in the formation of toxic metabolites. gabarx.comjuniperpublishers.comdovepress.com
While the general principle of the KIE is well-established, the precise effects of deuteration on the pharmacological profile of a specific drug like phenylephrine are not always predictable. bioscientia.denih.gov Future research will need to delve deeper into the molecular mechanisms by which deuteration influences drug action. This includes investigating how the subtle changes in bond length, vibrational frequency, and electronic properties resulting from deuterium substitution might affect receptor binding affinity and downstream signaling pathways. wikipedia.org
Key research questions to be addressed include:
Receptor Interactions: Does the presence of deuterium in Phenylephrine-d3 Hydrochloride alter its binding affinity or efficacy at α1-adrenergic receptors compared to its non-deuterated counterpart?
Enzyme Kinetics: Detailed kinetic studies are needed to quantify the KIE for the specific cytochrome P450 (CYP) enzymes responsible for metabolizing phenylephrine.
Metabolic Shunting: Investigating whether deuteration alters the metabolic pathways of phenylephrine, potentially leading to the formation of different metabolites with their own pharmacological activities. juniperpublishers.comresearchgate.netnih.gov
Advancements in in vitro and ex vivo Model Systems for Deuterated Compound Studies
To accurately predict the in vivo behavior of deuterated compounds, robust and relevant preclinical models are essential. researchgate.net In vitro models, such as cell cultures (e.g., Caco-2 cells) and liver microsomes, are valuable for initial screening of metabolic stability and permeability. juniperpublishers.commdpi.com However, these models have limitations and may not fully replicate the complexity of a whole organism. researchgate.net
Ex vivo models, such as precision-cut liver slices (PCLS) and isolated perfused organs, offer a more physiologically relevant environment for studying drug metabolism and disposition. mdpi.commdpi.comtno-pharma.com These models preserve the tissue architecture and the interplay between different cell types, providing a more accurate picture of how a drug like Phenylephrine-d3 Hydrochloride will be handled in the body. researchgate.netmdpi.com
Future progress in this area will likely involve:
More Sophisticated In Vitro Models: The development of 3D cell cultures, organoids, and "liver-on-a-chip" systems that more closely mimic the in vivo environment. mdpi.com
Expanded Use of Ex Vivo Models: Increased utilization of PCLS and perfused organ systems from various species, including human tissue when available, to improve the translation of preclinical findings to clinical outcomes. researchgate.netmdpi.com
Integrated Modeling Approaches: Combining data from in vitro and ex vivo studies with in silico modeling (e.g., physiologically based pharmacokinetic modeling) to better predict human pharmacokinetics. tno-pharma.com
Q & A
Q. How can researchers validate the deuteration efficiency and isotopic purity of Phenylephrone-d3 Hydrochloride during synthesis?
Methodological Answer:
- Isotopic purity and deuteration efficiency are typically validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR). For this compound, the deuterium atoms are positioned at the 2,4,6-positions of the aromatic ring. High-resolution MS can confirm the molecular weight (206.68 g/mol) and isotopic distribution, while H-NMR can verify the absence of proton signals at deuterated positions. Quantitative analysis of residual protons at these positions should align with >99% isotopic purity as specified in quality control documents .
Q. What are the USP and ICH guidelines for assessing elemental impurities and residual solvents in this compound?
Methodological Answer:
- Compliance with USP <232>, <233>, and ICH Q3D ensures rigorous impurity profiling. Elemental impurities (e.g., heavy metals) are evaluated via inductively coupled plasma mass spectrometry (ICP-MS), while residual solvents are analyzed using gas chromatography (GC) with flame ionization detection. For this compound, manufacturers must confirm the absence of Class 1 solvents (e.g., benzene) and ensure residual solvent levels comply with ICH Q3C limits. Batch-specific Certificates of Analysis (CoA) provide detailed impurity profiles .
Q. How should researchers design HPLC protocols to quantify this compound and its degradation products?
Methodological Answer:
- Reverse-phase HPLC with a C18 column and UV detection (e.g., 207 nm) is recommended. Mobile phases often include phosphate buffers and methanol (e.g., 70:30 ratio). System suitability tests should resolve degradation products (e.g., Phenylephrine Related Compounds F and G) with a resolution >2.0. Sensitivity solutions (0.0002 mg/mL) and linearity validation (1–10 µg/mL) ensure method robustness. Relative response factors for degradation products must be applied to avoid underestimation .
Advanced Research Questions
Q. How can competitive binding assays differentiate α1-adrenergic receptor subtype selectivity (α1D, α1B, α1A) for this compound?
Methodological Answer:
- Radioligand binding assays using H-Prazosin (a non-selective α1 antagonist) are employed. Membranes from cells expressing individual receptor subtypes (α1D, α1B, α1A) are incubated with this compound at varying concentrations (e.g., 1 nM–100 µM). Nonlinear regression analysis of displacement curves yields pKi values. For this compound, reported pKi values are 5.86 (α1D), 4.87 (α1B), and 4.70 (α1A), highlighting its α1D preference. Cross-reactivity studies with other adrenergic receptors (e.g., α2, β) are critical to confirm specificity .
Q. What experimental strategies mitigate isotope effects in metabolic studies of deuterated compounds like this compound?
Methodological Answer:
- Deuterium isotope effects (e.g., altered C–D bond kinetics) can influence metabolic stability. To minimize confounding factors: (i) Use LC-MS/MS to compare metabolic profiles of deuterated and non-deuterated analogs in hepatic microsomes. (ii) Monitor hydroxylation and demethylation pathways, as deuteration at aromatic positions may slow oxidative metabolism. (iii) Validate findings with stable isotope-labeled internal standards (e.g., C or N) to distinguish between isotopic interference and true metabolic shifts .
Q. How can researchers develop a sensitive LC-MS/MS method to quantify trace levels of this compound in biological matrices?
Methodological Answer:
- Sample preparation: Plasma or tissue homogenates are extracted via solid-phase extraction (SPE) using mixed-mode cartridges.
- Chromatography: A C18 column with a gradient of 0.1% formic acid in water and acetonitrile ensures optimal retention and peak shape.
- Mass spectrometry: Multiple reaction monitoring (MRM) transitions (e.g., m/z 207→154 for Phenylephrone-d3) enhance specificity. Deuterated internal standards (e.g., Phenylephrone-d6) correct for matrix effects. Validation parameters must include a linear range (0.1–100 ng/mL), intraday precision (<15% RSD), and recovery (>80%) .
Quality Control and Safety Considerations
- Stability Testing : Accelerated stability studies (40°C/75% RH) over 6 months assess degradation kinetics. Protect the compound from moisture by storing at 4°C in sealed containers .
- Safety Protocols : Use PPE (gloves, goggles) and fume hoods during handling. Waste disposal must comply with hazardous chemical guidelines due to adrenergic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
